molecular formula C18H27FN2O3S B11330763 1-[(4-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide

Cat. No.: B11330763
M. Wt: 370.5 g/mol
InChI Key: COPMEKYGHGCPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methanesulfonyl group, and a piperidine ring. Its chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorophenyl derivatives.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a biochemical probe for investigating cellular processes.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the methanesulfonyl group can modulate the compound’s reactivity. The piperidine ring provides structural stability and influences the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H27FN2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-pentan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C18H27FN2O3S/c1-3-4-14(2)20-18(22)16-9-11-21(12-10-16)25(23,24)13-15-5-7-17(19)8-6-15/h5-8,14,16H,3-4,9-13H2,1-2H3,(H,20,22)

InChI Key

COPMEKYGHGCPBT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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